5-(3-nitrophenyl)-N-[4-(piperidin-1-ylmethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-(3-Nitrophenyl)-N~7~-[4-(Piperidinomethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-N~7~-[4-(Piperidinomethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides . The reaction is carried out in solvents such as ethanol, toluene, or 1-butanol, with 1-butanol often providing the highest yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)-N~7~-[4-(Piperidinomethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinomethyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Nitrophenyl)-N~7~-[4-(Piperidinomethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-N~7~-[4-(Piperidinomethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties.
Quinazoline: Widely studied for its therapeutic potential in cancer treatment.
Uniqueness
5-(3-Nitrophenyl)-N~7~-[4-(Piperidinomethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific structural features, which confer distinct biological activities
Properties
Molecular Formula |
C24H23N7O3 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C24H23N7O3/c32-23(27-19-9-7-17(8-10-19)15-29-11-2-1-3-12-29)22-14-21(28-24-25-16-26-30(22)24)18-5-4-6-20(13-18)31(33)34/h4-10,13-14,16H,1-3,11-12,15H2,(H,27,32) |
InChI Key |
RFJAOAGOBFWNGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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